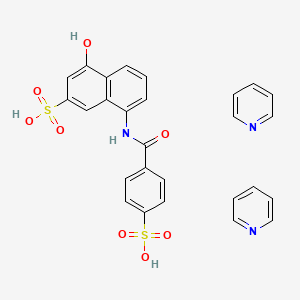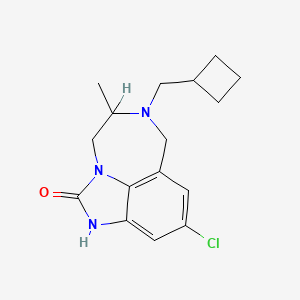
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is a compound known for its unique chemical structure and properties It is a member of the dithiolthione family, which is characterized by the presence of two sulfur atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-hydroxybenzaldehyde with carbon disulfide and a base, such as potassium hydroxide, to form the intermediate 4-hydroxyphenyl dithiocarbonate. This intermediate is then cyclized under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the synthesis makes it feasible for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential as a therapeutic agent for conditions such as atherosclerosis due to its ability to release hydrogen sulfide, a known signaling molecule.
Mécanisme D'action
The mechanism by which 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one exerts its effects involves the release of hydrogen sulfide (H₂S). This gas acts as a signaling molecule in various biological processes, including vasodilation, anti-inflammation, and cytoprotection. The compound interacts with molecular targets such as the NF-κB and JAK/STAT pathways, modulating their activity to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Palmitoyloxyphenyl)-3H-1,2-dithiol-3-one
- Tetra(3,5-diisobornyl-4-hydroxyphenyl)porphine
- 3-((4-Hydroxyphenyl)amino)propanoic acid
Uniqueness
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is unique due to its ability to release hydrogen sulfide slowly, providing sustained biological effects. This property distinguishes it from other similar compounds that may release H₂S more rapidly or not at all. Additionally, its specific interactions with molecular pathways such as NF-κB and JAK/STAT further highlight its distinctiveness .
Propriétés
Numéro CAS |
133430-71-4 |
|---|---|
Formule moléculaire |
C9H6O2S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
5-(4-hydroxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C9H6O2S2/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H |
Clé InChI |
XXDYQIINMXOSSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)SS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


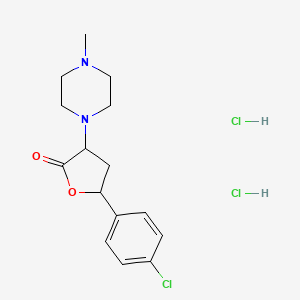
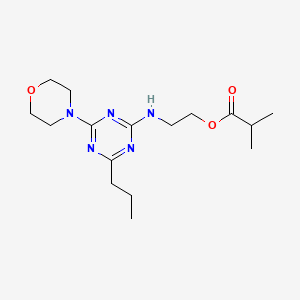

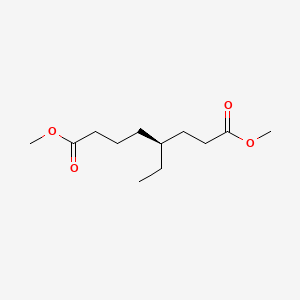
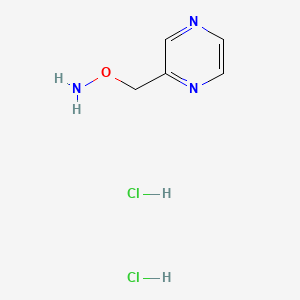


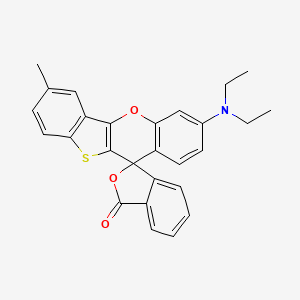


![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)
